![molecular formula C16H18N4O2 B2665418 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide CAS No. 1172947-59-9](/img/structure/B2665418.png)
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H17N5O3 with a molecular weight of approximately 351.4 g/mol. Its structure features a pyrazolo-pyridine core, which is known for its biological relevance.
Property | Value |
---|---|
Molecular Formula | C18H17N5O3 |
Molecular Weight | 351.4 g/mol |
CAS Number | 1170571-54-6 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines by targeting specific cellular pathways involved in tumor progression.
- Mechanism of Action : The compound appears to interfere with the neddylation pathway, which is crucial for the regulation of protein stability and function in cancer cells. In vitro assays demonstrated that it could inhibit anchorage-independent growth in transformed cells (HCC95), suggesting potential efficacy against malignancies characterized by this trait .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been highlighted in various studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
- Inhibition Studies : Compounds structurally related to this compound exhibited significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that it may be a viable candidate for further development as an anti-inflammatory agent.
Pharmacokinetics and Bioavailability
Improving the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have focused on enhancing its oral bioavailability and reducing clearance rates through structural modifications.
- Bioavailability Studies : One study reported that a modified version of the compound achieved sustained plasma exposure above its biochemical IC90 for at least 24 hours following administration in murine models . This highlights the potential for developing formulations that maximize therapeutic effects while minimizing side effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the anticancer activity against various cell lines.
- Findings : Significant inhibition of cell proliferation was observed in treated groups compared to controls.
-
Inflammation Model :
- Objective : To evaluate anti-inflammatory effects in vivo.
- Findings : The compound significantly reduced inflammation markers in animal models subjected to inflammatory stimuli.
Propiedades
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-9-5-4-6-11(7-9)16(22)18-14-13-10(2)8-12(21)17-15(13)20(3)19-14/h4-7,10H,8H2,1-3H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOAADKQPKTSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.